5-Cyclohexylpyrrolidin-3-ol
Overview
Description
5-Cyclohexylpyrrolidin-3-ol is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.27 g/mol It is characterized by a pyrrolidine ring substituted with a cyclohexyl group at the 5-position and a hydroxyl group at the 3-position
Preparation Methods
The synthesis of 5-Cyclohexylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition of a nitrone with a dipolarophile, typically an olefin . This reaction is known for its regio- and stereoselectivity, making it a valuable approach for constructing five-membered heterocycles like pyrrolidines.
In an industrial setting, the production of this compound may involve optimizing reaction conditions to ensure high yield and purity. This could include controlling temperature, pressure, and the use of specific catalysts to facilitate the reaction.
Chemical Reactions Analysis
5-Cyclohexylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The cyclohexyl group can undergo substitution reactions, where different functional groups replace hydrogen atoms on the cyclohexyl ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Cyclohexylpyrrolidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism by which 5-Cyclohexylpyrrolidin-3-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group at the 3-position and the cyclohexyl group at the 5-position play crucial roles in binding to these targets, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or other fields.
Comparison with Similar Compounds
5-Cyclohexylpyrrolidin-3-ol can be compared with other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups, leading to variations in their chemical and biological properties. The unique combination of a cyclohexyl group and a hydroxyl group in this compound distinguishes it from these similar compounds, offering distinct advantages in specific applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows it to participate in a range of chemical reactions and interact with biological targets, making it a valuable tool for researchers and industry professionals alike.
Properties
IUPAC Name |
5-cyclohexylpyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-9-6-10(11-7-9)8-4-2-1-3-5-8/h8-12H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRDUJHOJAABBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(CN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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